

# 2,6-Dimethoxyaniline chemical structure and nomenclature

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## Compound of Interest

Compound Name: 2,6-Dimethoxyaniline

Cat. No.: B1294893

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## An In-depth Technical Guide to 2,6-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,6-Dimethoxyaniline** is an aromatic organic compound that serves as a crucial building block in synthetic chemistry. Its unique substitution pattern, featuring an aniline core with two methoxy groups in the ortho positions, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and applications of **2,6-Dimethoxyaniline**, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

### Chemical Structure and Nomenclature

The chemical structure of **2,6-Dimethoxyaniline** consists of a benzene ring substituted with an amino group ( $-NH_2$ ) and two methoxy groups ( $-OCH_3$ ) at positions 2 and 6 relative to the amino group.

Molecular Formula:  $C_8H_{11}NO_2$

Molecular Weight: 153.18 g/mol [1]

IUPAC Name: **2,6-dimethoxyaniline**

Synonyms:

- 2,6-Dimethoxybenzenamine
- Benzenamine, 2,6-dimethoxy-

CAS Number: 2734-70-5

## Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dimethoxyaniline** is presented in the table below.

Property	Value	Reference
Appearance	White to off-white crystalline solid	[2]
Melting Point	71-74 °C	
Boiling Point	254 °C at 760 mmHg	
Solubility	Slightly soluble in water.	[3]
Purity	Typically >98% (by GC)	

## Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of **2,6-Dimethoxyaniline**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2,6-Dimethoxyaniline** provides characteristic signals for the aromatic and methoxy protons.

<sup>1</sup>H NMR (Solvent: CDCl<sub>3</sub>):

- $\delta$  6.72-6.68 (t, 1H): Aromatic proton at the 4-position.
- $\delta$  6.54-6.52 (d, 2H): Aromatic protons at the 3 and 5-positions.
- $\delta$  3.85 (s, 6H): Protons of the two methoxy groups.<sup>[2]</sup>

## <sup>13</sup>C NMR Spectroscopy

While a publicly available, fully assigned <sup>13</sup>C NMR spectrum is not readily found in the literature, the expected chemical shifts can be predicted based on the structure. The two methoxy carbons would appear around 55-60 ppm. The aromatic carbons would exhibit distinct signals, with the carbons bearing the methoxy groups (C2, C6) appearing at a lower field (higher ppm) due to the deshielding effect of the oxygen atoms. The carbon attached to the amino group (C1) would also be significantly shifted.

## FT-IR Spectroscopy

The FT-IR spectrum of **2,6-Dimethoxyaniline** would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- N-H stretching: Two bands in the region of 3300-3500 cm<sup>-1</sup> for the primary amine.
- C-H stretching (aromatic): Peaks above 3000 cm<sup>-1</sup>.
- C-H stretching (aliphatic): Peaks just below 3000 cm<sup>-1</sup> for the methoxy groups.
- C=C stretching (aromatic): Absorptions in the 1450-1600 cm<sup>-1</sup> region.
- C-O stretching (aryl ether): Strong bands in the 1200-1275 cm<sup>-1</sup> (asymmetric) and 1000-1075 cm<sup>-1</sup> (symmetric) regions.
- C-N stretching: In the fingerprint region, typically between 1250-1350 cm<sup>-1</sup>.

## Mass Spectrometry

The mass spectrum of **2,6-Dimethoxyaniline** will show a molecular ion peak (M<sup>+</sup>) at m/z = 153, corresponding to its molecular weight. Common fragmentation patterns for aromatic amines and ethers would be expected. This could include the loss of a methyl group (-CH<sub>3</sub>)

from a methoxy group to give a fragment at  $m/z = 138$ , or the loss of a methoxy group ( $-OCH_3$ ) to give a fragment at  $m/z = 122$ .

## Experimental Protocols

### Synthesis of 2,6-Dimethoxyaniline via Catalytic Hydrogenation

This protocol describes a mild and efficient method for the synthesis of **2,6-Dimethoxyaniline** from 2,6-dimethoxynitrobenzene.<sup>[2]</sup>

#### Materials:

- 2,6-dimethoxynitrobenzene (10 g, 55 mmol)
- Anhydrous ethanol (30 mL)
- 10% Palladium on carbon (Pd/C) catalyst (0.2 g)
- High-purity hydrogen gas
- Diatomaceous earth

#### Equipment:

- 150 mL high-pressure reactor
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

#### Procedure:

- In a 150 mL high-pressure reactor, sequentially add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of 10% Pd/C catalyst.
- Seal the reactor and purge with hydrogen gas.

- Pressurize the reactor with high-purity hydrogen gas to 1.0 MPa.
- Stir the reaction mixture at room temperature.
- Monitor the reaction by observing the decrease in hydrogen pressure. The reaction is considered complete when the hydrogen pressure no longer decreases.
- Once the reaction is complete, carefully vent the reactor.
- Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
- Concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The resulting white solid is **2,6-Dimethoxyaniline**. The reported yield for this method is approximately 80%.<sup>[2]</sup>

## Purification by Recrystallization

This protocol provides a general method for the purification of **2,6-Dimethoxyaniline** by recrystallization.

Materials:

- Crude **2,6-Dimethoxyaniline**
- Ethanol
- Deionized water

Equipment:

- Erlenmeyer flasks
- Heating mantle or hot plate
- Magnetic stirrer and stir bar
- Büchner funnel and filter flask

- Vacuum source

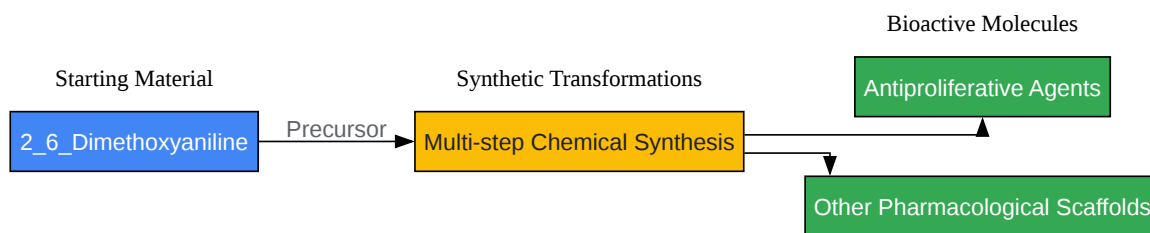
Procedure:

- Dissolve the crude **2,6-Dimethoxyaniline** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- Heat the solution gently while stirring to ensure complete dissolution.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- To induce further crystallization, cool the flask in an ice bath.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the crystals under vacuum to obtain pure **2,6-Dimethoxyaniline**.

## Role in Drug Discovery and Development

While **2,6-Dimethoxyaniline** itself is not typically a pharmacologically active agent, its derivatives have shown significant biological activity. It serves as a key precursor in the synthesis of various bioactive molecules. For instance, derivatives of **2,6-Dimethoxyaniline** have been investigated for their potential as antiproliferative agents that act by disrupting tubulin dynamics.

The following diagram illustrates the role of **2,6-Dimethoxyaniline** as a synthetic intermediate in the development of bioactive compounds.



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Caption: Role of **2,6-Dimethoxyaniline** as a synthetic precursor.

## Safety and Handling

**2,6-Dimethoxyaniline** should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2,6-Dimethoxyaniline** is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its well-defined structure and reactivity make it an important starting material for the preparation of a wide range of more complex molecules, including those with potential therapeutic applications. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective use in research and development, particularly in the field of drug discovery.

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